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Compound of Interest

Compound Name: Tetra-p-tolylsilane

Cat. No.: B080896 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary investigations into

the chemical reactivity of Tetra-p-tolylsilane. The document covers its synthesis, physical

properties, and expected reactivity based on the known chemistry of tetraarylsilanes. While

specific quantitative data for many reactions of Tetra-p-tolylsilane are not extensively

documented in publicly available literature, this guide extrapolates from established principles

of organosilicon chemistry to provide a foundational understanding for researchers.

Properties of Tetra-p-tolylsilane
Tetra-p-tolylsilane is an organosilicon compound with a central silicon atom bonded to four p-

tolyl groups. Its structure imparts significant thermal stability and steric hindrance around the

silicon core.

Property Value

Chemical Formula C₂₈H₂₈Si

Molecular Weight 392.61 g/mol

Melting Point 225-226 °C

Boiling Point 477.9 °C at 760 mmHg

Density 1.079 g/cm³
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Synthesis of Tetra-p-tolylsilane
The primary synthetic route to Tetra-p-tolylsilane involves the reaction of a Grignard reagent,

p-tolylmagnesium bromide, with silicon tetrachloride. This reaction is a standard method for the

formation of silicon-carbon bonds.

Experimental Protocol: Synthesis via Grignard Reaction
Objective: To synthesize Tetra-p-tolylsilane from p-bromotoluene and silicon tetrachloride.

Materials:

Magnesium turnings

Anhydrous diethyl ether or tetrahydrofuran (THF)

p-Bromotoluene

Silicon tetrachloride (SiCl₄)

Iodine crystal (as initiator)

Anhydrous calcium chloride

Hydrochloric acid (dilute)

Organic solvent for extraction (e.g., diethyl ether)

Saturated sodium bicarbonate solution

Anhydrous sodium sulfate

Procedure:

Preparation of Grignard Reagent:

Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a

dropping funnel, and a nitrogen inlet. Protect the apparatus from atmospheric moisture

using calcium chloride drying tubes.
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Place magnesium turnings in the flask.

Add a solution of p-bromotoluene in anhydrous diethyl ether to the dropping funnel.

Add a small portion of the p-bromotoluene solution and a crystal of iodine to the

magnesium turnings to initiate the reaction.

Once the reaction begins (indicated by bubbling and a cloudy appearance), add the

remaining p-bromotoluene solution dropwise at a rate that maintains a gentle reflux.[1][2]

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure

complete formation of the Grignard reagent, p-tolylmagnesium bromide.

Reaction with Silicon Tetrachloride:

Cool the Grignard reagent solution in an ice bath.

Prepare a solution of silicon tetrachloride in anhydrous diethyl ether and add it to the

dropping funnel.

Add the silicon tetrachloride solution dropwise to the cooled Grignard reagent with

vigorous stirring. An exothermic reaction will occur.

After the addition is complete, allow the reaction mixture to warm to room temperature and

then reflux for 1-2 hours.

Work-up and Purification:

Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and dilute

hydrochloric acid to quench the reaction and dissolve the magnesium salts.

Separate the organic layer and extract the aqueous layer with diethyl ether.

Combine the organic layers and wash with water, followed by a saturated sodium

bicarbonate solution, and finally with brine.

Dry the organic layer over anhydrous sodium sulfate.
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Filter off the drying agent and remove the solvent by rotary evaporation.

The crude product can be purified by recrystallization from a suitable solvent (e.g.,

ethanol/water mixture) to yield Tetra-p-tolylsilane as a crystalline solid.[1]

Grignard Reagent Formation
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Caption: Synthetic workflow for Tetra-p-tolylsilane.

Reactivity of Tetra-p-tolylsilane
The reactivity of Tetra-p-tolylsilane is governed by the nature of the silicon-aryl (Si-C) bond.

This bond is susceptible to cleavage by strong electrophiles and can be activated for cross-

coupling reactions.

Protodesilylation
Protodesilylation is the cleavage of a Si-C bond by a proton source. This reaction is typically

catalyzed by a base or a strong acid. For arylsilanes, base-catalyzed protodesilylation is an

effective method for C-Si bond cleavage.[3]
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A plausible mechanism involves the formation of a pentacoordinated silicon intermediate.[3]

While specific quantitative data for Tetra-p-tolylsilane is scarce, the general reaction is

expected to proceed under basic conditions, with the p-tolyl group being replaced by a

hydrogen atom.

Tetra-p-tolylsilane
(Ar₄Si)

Pentacoordinate Silicon
Intermediate
[Ar₄Si(Nu)]⁻

+ Nu⁻ (e.g., OH⁻) Tri(p-tolyl)silanol
(Ar₃SiOH) +

Toluene

+ H₂O (proton source) Nu⁻ (regenerated)
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Caption: Proposed mechanism for base-catalyzed protodesilylation.

Hiyama Cross-Coupling
The Hiyama coupling is a palladium-catalyzed cross-coupling reaction between an

organosilane and an organic halide.[4] This reaction is a powerful tool for forming carbon-

carbon bonds. For the reaction to proceed, the organosilane must be activated, typically by a

fluoride source (e.g., TBAF) or a base, to form a more reactive pentacoordinate silicon species.

[5]

While protocols for the Hiyama coupling of tetrasubstituted vinyl silanes exist, specific

applications using Tetra-p-tolylsilane are not widely reported.[6] However, it is expected that

under appropriate conditions, one or more of the p-tolyl groups could be transferred to an aryl

or vinyl halide.
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Caption: Catalytic cycle of the Hiyama cross-coupling reaction.

Electrophilic Cleavage of the Si-Aryl Bond
The silicon-aryl bond in tetraarylsilanes can be cleaved by strong electrophiles.[7] For instance,

reactions with acyl chlorides in the presence of a Lewis acid like aluminum chloride can lead to

the formation of the corresponding ketone. This reactivity highlights the potential of using

tetraarylsilanes as aryl group transfer agents in electrophilic aromatic substitution-type

reactions.

Reactants Reagent Expected Product

Tetra-p-tolylsilane Acetyl chloride / AlCl₃ p-Methylacetophenone

Tetra-p-tolylsilane Bromine (Br₂) p-Bromotoluene
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Note: The quantitative yields and optimal reaction conditions for these reactions with Tetra-p-
tolylsilane would require experimental determination.

Conclusion
Tetra-p-tolylsilane is a stable tetraarylsilane that can be reliably synthesized via a Grignard

reaction. Its reactivity is characterized by the susceptibility of the silicon-aryl bond to cleavage.

Preliminary investigations suggest potential applications in protodesilylation, as a nucleophilic

partner in Hiyama cross-coupling reactions, and in electrophilic substitution reactions. Further

experimental work is necessary to fully elucidate the scope and limitations of its reactivity and

to quantify the yields and optimal conditions for these transformations. This guide serves as a

starting point for researchers interested in exploring the synthetic utility of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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